molecular formula C15H21FOSi B14870556 [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14870556
M. Wt: 264.41 g/mol
InChI Key: YWSMJRLBGNDLJP-UHFFFAOYSA-N
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Description

[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluoro-substituted aromatic ring and a trimethylsilyl group

Preparation Methods

The synthesis of [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methylphenol and propargyl bromide.

    Reaction Conditions: The initial step involves the alkylation of 5-fluoro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of Intermediate: The resulting intermediate is then subjected to a silylation reaction using trimethylsilyl chloride in the presence of a base like triethylamine.

    Final Product: The final product, this compound, is obtained after purification through column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles such as halides or alkoxides.

    Hydrolysis: Hydrolysis of the trimethylsilyl group can be achieved using aqueous acids or bases, leading to the formation of the corresponding alcohol.

Scientific Research Applications

[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and the trimethylsilyl group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. These interactions can result in various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

[3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can be compared with similar compounds such as:

    [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: This compound lacks one methyl group on the silicon atom, which may affect its reactivity and binding properties.

    [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: The presence of an ethyl group instead of a trimethylsilyl group can lead to differences in steric hindrance and electronic effects.

    [3-(5-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane:

Properties

Molecular Formula

C15H21FOSi

Molecular Weight

264.41 g/mol

IUPAC Name

[4-(5-fluoro-2-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C15H21FOSi/c1-12-7-8-14(16)11-13(12)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3

InChI Key

YWSMJRLBGNDLJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C#CC(C)(C)O[Si](C)(C)C

Origin of Product

United States

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